molecular formula C9H9N3O2 B11908738 ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B11908738
M. Wt: 191.19 g/mol
InChI Key: YAIDUKTXXSXLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1239647-46-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a fused imidazopyridine heterocyclic scaffold that bears a structural resemblance to purines, a characteristic that has prompted extensive biological investigations into its therapeutic potential . The ethyl carboxylate functional group makes it a versatile intermediate for further synthetic modifications. Research into the imidazo[4,5-b]pyridine scaffold has revealed a wide spectrum of pharmacological activities. These compounds are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and immune system components . Specific research applications include its use in the development of antitumor agents, where derivatives have been explored as inhibitors of key kinases such as Aurora A kinase and Tank binding kinase 1 (TBK1) . Furthermore, the imidazo[4,5-b]pyridine core is found in compounds studied as antimicrobial agents, with some derivatives demonstrating activity against Gram-positive bacteria . Beyond oncology and infectious diseases, this structural motif has also been investigated for potential applications in central nervous system disorders, digestive system diseases, and inflammation . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

YAIDUKTXXSXLGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=CN2

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via SNAr Reaction–Reduction–Heterocyclization

A robust method for constructing the imidazo[4,5-b]pyridine core involves a one-pot sequence starting from 2-fluoro-3-nitropyridine derivatives. The process comprises three stages:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-fluoro-3-nitropyridine with a primary amine (e.g., benzylamine) in H2O-isopropyl alcohol (IPA) at 85°C for 10 hours, yielding 3-nitro-2-aminopyridine intermediates.

  • Nitro Group Reduction: Treatment with Zn dust in acetic acid reduces the nitro group to an amine, forming 2,3-diaminopyridine derivatives.

  • Cyclization with Aldehydes: The diaminopyridine reacts with aldehydes (e.g., benzaldehyde) in H2O-IPA at 85°C, facilitating imine formation and subsequent cyclization to ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate.

Key Data:

  • Solvent Optimization: Polar protic solvents (H2O-IPA) achieved 85–92% yields, while aprotic solvents (toluene, THF) resulted in <50% yields.

  • Substrate Scope: Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) required extended reaction times (12–14 hours) but maintained high yields (78–82%).

Acid-Catalyzed Cyclization of Aminomethyl Pyridine Carboxylates

Formic-Acetic Anhydride Method

Ethyl 2-(aminomethyl)-3-pyridinecarboxylate serves as a precursor for cyclization under acidic conditions. A representative protocol involves:

  • Anhydride Preparation: Heating acetic anhydride (44.8 mL) and formic acid (19.2 mL) at 50–60°C for 3 hours generates formic-acetic anhydride.

  • Cyclization: Adding the anhydride to ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl at room temperature for 8 hours induces intramolecular cyclization.

  • Workup: Neutralization with saturated NaHCO3, extraction with dichloromethane (DCM), and solvent evaporation yield the crude product, purified via column chromatography (EtOAc/hexane).

Key Data:

  • Yield: 56% after purification.

  • Reaction Monitoring: HPLC confirmed complete consumption of starting material within 30 minutes under reflux conditions.

Alternative Synthetic Routes and Modifications

Reduction of Nitro Groups and Subsequent Cyclization

A modified approach starts with ethyl 5-nitro-4-pyridinecarboxylate:

  • Catalytic Hydrogenation: H2/Pd-C in methanol reduces the nitro group to an amine, yielding ethyl 4-amino-5-pyridinecarboxylate.

  • Cyclization with Trimethyl Orthoformate: Heating with trimethyl orthoformate in acetic acid at 100°C for 6 hours forms the imidazo ring.

Key Data:

  • Yield: 68–72% after recrystallization from ethanol.

  • Byproduct Management: Excess orthoformate minimized dimerization side products (<5%).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Reaction Time
One-Pot SNAr–Cyclization2-Fluoro-3-nitropyridineZn dust, aldehyde85–9224 hours
Acid-Catalyzed CyclizationEthyl 2-(aminomethyl)-3-pyridinecarboxylateFormic-acetic anhydride568 hours
Nitro Reduction RouteEthyl 5-nitro-4-pyridinecarboxylateH2/Pd-C, trimethyl orthoformate706 hours

Advantages and Limitations:

  • The one-pot method offers high atom economy but requires stringent temperature control.

  • Acid-catalyzed cyclization provides rapid access to the core structure but necessitates anhydrous conditions.

  • Nitro reduction routes are scalable but involve hazardous hydrogen gas.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization strategies include:

  • Ester Hydrolysis: Treatment with 1M KOH in methanol yields 1H-imidazo[4,5-b]pyridine-6-carboxylic acid, a key intermediate for amide coupling.

  • Side Chain Modifications: Lithium aluminum hydride (LiAlH4) reduces the ester to a hydroxymethyl group, enabling further alkylation or oxidation .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester at position 6 undergoes nucleophilic acyl substitution under acidic or basic conditions.

ReagentConditionsProductYield (%)Reference
6M HClReflux, 8 h1H-imidazo[4,5-b]pyridine-6-carboxylic acid92
NaOH (aq)/EtOH80°C, 4 hSodium salt of the carboxylic acid85

Hydrolysis products serve as intermediates for further derivatization, such as amidation or coupling reactions.

Alkylation at Nitrogen Centers

The NH group in the imidazole ring (position 1) undergoes alkylation with electrophilic reagents.

Reactivity Trends

  • N1-Alkylation : Dominant due to higher electron density at the imidazole nitrogen .

  • Competitive N4-Alkylation : Observed in sterically unhindered systems .

Alkylating AgentBaseSolventMajor ProductYield (%)Reference
Benzyl bromideK₂CO₃DMF1-Benzyl-1H-imidazo[4,5-b]pyridine-6-carboxylate70
Ethyl bromoacetateTriethylamineCH₃CN1-(Ethoxycarbonylmethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate65

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .

Electrophilic Aromatic Substitution

The electron-rich imidazo[4,5-b]pyridine core participates in electrophilic substitution, though regioselectivity depends on substituent effects.

ReactionReagentPosition ModifiedProductYield (%)Reference
NitrationHNO₃/H₂SO₄C55-Nitro-1H-imidazo[4,5-b]pyridine-6-carboxylate55
BrominationBr₂/FeCl₃C22-Bromo-1H-imidazo[4,5-b]pyridine-6-carboxylate60

Density functional theory (DFT) studies indicate C5 and C2 are most reactive due to resonance stabilization of intermediates .

Cyclization and Heteroannulation

The compound acts as a precursor for fused polycyclic systems. For example:

  • With Aldehydes : Forms tricyclic derivatives via imine formation and cyclization .

  • With Amines : Generates tetracyclic structures through tandem SNAr and heteroannulation .

Example Reaction Pathway

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with primary amines.

  • Reduction : Nitro group reduced to amine.

  • Cyclization : Aldehyde-mediated heteroannulation yields imidazo[4,5-b]pyridines .

Starting MaterialConditionsProductYield (%)Reference
4-NitrobenzaldehydeH₂O-IPA, 85°C, 10 h2-(4-Nitrophenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate88

Biological Activity Modulation via Derivatization

Derivatives exhibit enhanced pharmacological properties:

  • Antimicrobial Activity : N3-alkylated analogs show MIC values of 40–250 μM against Escherichia coli and Staphylococcus aureus .

  • Kinase Inhibition : C7-substituted derivatives demonstrate Aurora kinase selectivity (IC₅₀ = 1.2–3.8 nM) .

Key Reaction Mechanisms

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate formation under acid/base catalysis.

  • N-Alkylation : Follows an SN2 mechanism, with base deprotonating NH to generate a nucleophilic nitrogen .

  • Electrophilic Substitution : Directed by the electron-donating imidazole ring, favoring para/ortho positions on the pyridine moiety .

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Bacillus cereus and Escherichia coli, with varying degrees of sensitivity observed in different bacterial strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation. This makes it a candidate for further development as an anticancer agent .

Allosteric Modulation

This compound acts as an allosteric modulator of hemoglobin, influencing oxygen binding and release. This unique mechanism may have implications in treating conditions related to oxygen transport and utilization in the body.

Efficacy Against Bacterial Infections

A study conducted on various imidazo[4,5-b]pyridine derivatives highlighted the antibacterial activity of this compound. The compound was tested against multiple bacterial strains, showing significant inhibition rates compared to control groups. The results suggest that modifications to the imidazopyridine structure can enhance antibacterial efficacy .

Anticancer Mechanisms

In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines by activating apoptotic pathways while inhibiting cell proliferation signals. These findings support its potential as a therapeutic agent in cancer treatment strategies .

Mechanism of Action

The mechanism of action of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating various biological processes. For example, some imidazopyridine derivatives are known to inhibit kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of imidazo[4,5-b]pyridine derivatives is highly dependent on substituents. Below is a comparative analysis of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate and its analogs:

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound C₉H₉N₃O₂ 191.19* Ethyl ester (6) Enhanced lipophilicity compared to methyl esters
Mthis compound C₈H₇N₃O₂ 177.16 Methyl ester (6) Lower molecular weight; reduced lipophilicity
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate C₁₀H₁₀ClN₃O₂ 239.66 Chloro (6), Methyl (7), Ethyl ester (2) Increased halogen-mediated binding potential; higher stability
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one C₈H₆BrN₃O₂ 272.06 Bromo (6), Acetyl (1) Planar structure with hydrogen-bonding capacity

Pharmacological Implications

  • Halogenated Derivatives : Bromo and chloro substituents (e.g., 6-bromo or 6-chloro) enhance molecular weight and may facilitate halogen bonding with biological targets, improving affinity .
  • Trifluoromethyl Derivatives : Compounds like ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-imidazo[4,5-b]pyridine-6-carboxylate (MW 319.31) exhibit electron-withdrawing effects, improving metabolic stability .

Structural and Crystallographic Insights

  • Planarity : The fused rings of imidazo[4,5-b]pyridines are nearly planar (dihedral angle <3°), promoting π-π stacking interactions in biological systems .
  • Hydrogen Bonding : Substituents like acetyl or amine groups enable intermolecular N–H⋯N and C–H⋯O bonds, influencing crystal packing and solubility .

Biological Activity

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a compound of growing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its pharmacological potential, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is part of the imidazopyridine family, which is characterized by a bicyclic structure that includes both imidazole and pyridine rings. This compound can be synthesized through various methods, including multi-step reactions involving substituted aromatic aldehydes and other reagents. Its synthesis has been reported with yields typically around 27% for related derivatives .

Anticancer Properties

Imidazopyridine derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can inhibit various cellular pathways critical for cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7), with IC50 values as low as 0.082 µM for some analogs .

In particular, this compound has been associated with the inhibition of apoptosis inhibitors (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are pivotal in cancer cell survival . The compound's ability to enhance the efficacy of chemotherapy agents like temozolomide has also been noted, suggesting its potential as an adjuvant therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Recent studies indicate that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus, while showing less efficacy against Gram-negative strains like Escherichia coli . The mechanism underlying this activity may involve interactions with bacterial enzymes and cell wall components.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the imidazopyridine core can significantly influence its pharmacological effects. For instance:

Modification Effect on Activity
Substitution at position 6Enhanced cytotoxicity against cancer cells
Alkyl chain length variationAltered antibacterial potency
Nitro group introductionImproved binding affinity to target proteins

Case Study 1: Anticancer Efficacy

In one study, a series of imidazopyridine derivatives were tested for their ability to inhibit tumor growth in vitro. This compound demonstrated a significant reduction in cell viability in MCF-7 cells compared to controls, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit the growth of Bacillus cereus effectively at concentrations below 100 µg/mL, while exhibiting limited activity against Escherichia coli . These results highlight the need for further exploration of structural modifications to enhance its spectrum of activity.

Q & A

Q. What are the established synthetic routes for ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions involving pyridine derivatives and carbonyl-containing precursors. For example, analogous imidazo[4,5-b]pyridines are formed using ammonia and formaldehyde as key reactants in the presence of creatine or phenylacetaldehyde . Optimizing reaction parameters (e.g., temperature, pH, and stoichiometry) is critical: higher temperatures may accelerate cyclization but risk side reactions. Purification via column chromatography or recrystallization is recommended to isolate the product in >80% yield.

Q. How is the structural integrity of this compound validated?

X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy (¹H/¹³C, HSQC, HMBC) are standard. For instance, crystallographic data for related imidazo[4,5-b]pyridines reveal planar heterocyclic cores with bond lengths consistent with aromaticity (C–N: 1.33–1.37 Å, C–C: 1.39–1.42 Å) . NMR peaks for the ethyl ester group (e.g., δ ~4.3 ppm for –CH₂CH₃ and δ ~1.3 ppm for –CH₃) confirm functional group retention.

Q. What stability challenges arise during storage, and how are they mitigated?

Imidazo[4,5-b]pyridines are prone to hydrolysis under acidic/basic conditions. Stability studies on analogous compounds show degradation rates increase at pH <3 or >8. Store the compound in anhydrous conditions at –20°C, shielded from light. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate electronic properties. The electron-deficient pyridine ring and nucleophilic nitrogen sites (N1, N3) make it a candidate for kinase inhibition. Molecular docking studies with target proteins (e.g., EGFR or CDK2) can prioritize derivatives for synthesis .

Q. What contradictions exist in reported pharmacological data for imidazo[4,5-b]pyridine derivatives, and how are they resolved?

Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for kinase inhibitors) often stem from assay variability (e.g., ATP concentration, enzyme sources). Standardize assays using recombinant proteins and validate results with orthogonal methods (e.g., SPR for binding affinity). Cross-referencing cytotoxicity data (e.g., HEK293 vs. HepG2 cells) clarifies selectivity .

Q. What strategies optimize the compound’s bioavailability while retaining activity?

Modify the ethyl ester to prodrugs (e.g., tert-butyl esters for enhanced lipophilicity) or introduce solubilizing groups (e.g., PEG chains). Pharmacokinetic studies on related compounds show that methyl substituents at C2 improve metabolic stability by reducing CYP450 oxidation .

Methodological Considerations

Parameter Recommendation Reference
Synthesis Yield Use microwave-assisted synthesis for 15–20% yield improvement.
Crystallography Refine structures with SHELXL; resolve twinning via TWINLAW.
Bioassay Design Include positive controls (e.g., imatinib for kinase assays).

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in DMSO (10–50 mg/mL).
    • Resolution : Verify purity via HPLC (≥95%) and use freshly opened DMSO. Pre-warm to 37°C to avoid precipitation .

Key Research Gaps

  • Limited in vivo toxicity profiles for long-term exposure.
  • Mechanistic studies on off-target effects (e.g., hERG channel inhibition).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.